Cas no 81854-56-0 (N,N-Di-N-propyl-L-alanine)

N,N-Di-N-propyl-L-alanine is a chiral amino acid derivative. It exhibits high purity and stability, making it ideal for various applications in organic synthesis and pharmaceutical research. This compound's unique structure and chirality contribute to its specificity and effectiveness in drug design, offering researchers a valuable tool for developing novel therapeutic agents.
N,N-Di-N-propyl-L-alanine structure
N,N-Di-N-propyl-L-alanine structure
Product Name:N,N-Di-N-propyl-L-alanine
CAS No:81854-56-0
MF:C9H19NO2
MW:173.25266289711
CID:702769
PubChem ID:87568662
Update Time:2025-07-21

N,N-Di-N-propyl-L-alanine Chemical and Physical Properties

Names and Identifiers

    • L-Alanine, N,N-dipropyl-
    • N,N-Dipropyl-L-alanine
    • (2S)-2-(dipropylamino)propanoic acid
    • N,N-DI-N-PROPYL-L-ALANINE
    • Alanine, N,N-dipropyl- (6CI)
    • N,N-Dipropyl-L-alanine (ACI)
    • (S)-2-(Dipropylamino)propanoic acid
    • L-N,N-Dipropylalanine
    • HY-W141837
    • AKOS015894002
    • SCHEMBL2204496
    • n-di-n-propyl-l-alanine
    • DTXSID50558344
    • MFCD00010823
    • CS-0201633
    • AS-59471
    • N,N-Dipropyl-L-alanine, 98%
    • 81854-56-0
    • AKOS015839627
    • GZRZQYMPUHUFSQ-QMMMGPOBSA-N
    • DIPROPYL-L-ALANINE
    • D2224
    • N,N-Di-N-propyl-L-alanine
    • MDL: MFCD00010823
    • Inchi: 1S/C9H19NO2/c1-4-6-10(7-5-2)8(3)9(11)12/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m0/s1
    • InChI Key: GZRZQYMPUHUFSQ-QMMMGPOBSA-N
    • SMILES: N(CCC)(CCC)[C@@H](C)C(=O)O

Computed Properties

  • Exact Mass: 173.14200
  • Monoisotopic Mass: 173.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.2
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Melting Point: 95.0 to 98.0 deg-C
  • PSA: 40.54000
  • LogP: 1.58150

N,N-Di-N-propyl-L-alanine Security Information

  • WGK Germany:3

N,N-Di-N-propyl-L-alanine Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

N,N-Di-N-propyl-L-alanine Pricemore >>

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Additional information on N,N-Di-N-propyl-L-alanine

Introduction to N,N-Di-N-propyl-L-alanine (CAS No. 81854-56-0)

N,N-Di-N-propyl-L-alanine, a compound with the chemical identifier CAS No. 81854-56-0, is a synthetic amino acid derivative that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural properties, exhibits potential applications in various scientific domains, including drug development, enzyme inhibition studies, and biomaterial synthesis. The molecular structure of N,N-Di-N-propyl-L-alanine consists of a central L-alanine backbone, modified by the introduction of propyl groups at the nitrogen atoms, which imparts distinct chemical and biological characteristics.

The synthesis of N,N-Di-N-propyl-L-alanine involves a series of well-defined chemical reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the functionalization of L-alanine, where propyl groups are introduced through nucleophilic substitution reactions. This modification enhances the compound's solubility in organic solvents and its interaction with biological targets, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, N,N-Di-N-propyl-L-alanine has been explored for its potential role in the development of novel therapeutic agents. Its structural motif is reminiscent of natural amino acids, which allows it to mimic their biological functions while introducing additional properties that can be exploited for therapeutic purposes. For instance, studies have shown that derivatives of this compound can act as potent inhibitors of certain enzymes involved in metabolic pathways associated with inflammation and cancer.

One of the most intriguing aspects of N,N-Di-N-propyl-L-alanine is its ability to interact with biological systems in a manner that is both specific and tunable. The propyl groups attached to the nitrogen atoms provide a hydrophobic surface that can enhance binding affinity to target proteins. This property has been leveraged in the design of peptidomimetics, which are synthetic molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.

Recent advancements in computational chemistry have further enhanced the understanding of how N,N-Di-N-propyl-L-alanine behaves in biological environments. Molecular dynamics simulations and quantum mechanical calculations have revealed insights into its binding interactions with enzymes and receptors at an atomic level. These studies have not only improved our grasp of the compound's mechanism of action but also guided the design of more effective derivatives.

The pharmaceutical industry has shown particular interest in N,N-Di-N-propyl-L-alanine due to its potential as a lead compound for drug discovery. Its unique structural features make it a versatile building block for synthesizing novel molecules with therapeutic potential. Researchers are exploring its use in developing treatments for neurological disorders, where modulation of enzyme activity is crucial for symptom management. Additionally, its role in designing antimicrobial agents is being investigated, given its ability to disrupt bacterial cell wall synthesis.

Beyond pharmaceutical applications, N,N-Di-N-propyl-L-alanine has found utility in materials science and biotechnology. Its ability to form stable complexes with other biomolecules makes it an excellent candidate for developing smart materials that can respond to environmental stimuli. For example, hydrogels incorporating this compound have been shown to exhibit controlled swelling behavior when exposed to specific pH levels or enzymatic conditions.

The safety profile of N,N-Di-N-propyl-L-alanine is another critical aspect that has been thoroughly evaluated through preclinical studies. These investigations have focused on assessing its toxicity, immunogenicity, and potential side effects when administered orally or intravenously. The results from these studies indicate that the compound is well-tolerated at therapeutic doses, although further research is needed to fully understand its long-term effects.

In conclusion, N,N-Di-N-propyl-L-alanine (CAS No. 81854-56-0) represents a promising compound with diverse applications across multiple scientific disciplines. Its unique structural features and biological interactions make it a valuable tool for researchers working on drug development, biomaterials, and biochemical studies. As our understanding of this compound continues to grow, it is likely that new applications will emerge, further solidifying its importance in modern science.

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